N-OCTANOYL-L-HOMOSERINE LACTONE

Vue d'ensemble

Description

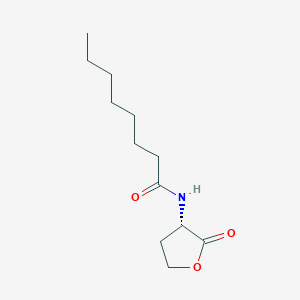

N-OCTANOYL-L-HOMOSERINE LACTONE is an organic compound belonging to the class of n-acyl-alpha amino acids and derivatives. This compound contains an alpha amino acid derivative bearing an acyl group at its terminal nitrogen atom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-OCTANOYL-L-HOMOSERINE LACTONE typically involves the reaction of octanoyl chloride with L-homoserine lactone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-OCTANOYL-L-HOMOSERINE LACTONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides.

Applications De Recherche Scientifique

N-OCTANOYL-L-HOMOSERINE LACTONE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Plays a role in quorum sensing in bacteria, influencing gene expression and cell communication.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Mécanisme D'action

N-OCTANOYL-L-HOMOSERINE LACTONE exerts its effects through its interaction with specific molecular targets. In bacteria, it functions as a quorum sensing molecule, binding to regulatory proteins and influencing gene expression. This interaction affects various cellular processes, including biofilm formation and virulence factor production . The compound’s mechanism of action involves the activation of signaling pathways that regulate these processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Oxotetrahydrofuran-3-YL)nonanamide

- N-(2-Oxotetrahydrofuran-3-YL)decanamide

- N-(2-Oxotetrahydrofuran-3-YL)dodecanamide

Uniqueness

N-OCTANOYL-L-HOMOSERINE LACTONE is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it has a balanced hydrophobic and hydrophilic character, making it suitable for various applications in both aqueous and organic environments .

Activité Biologique

N-Octanoyl-L-homoserine lactone (C8-HSL) is a significant molecule in the field of microbiology, particularly known for its role as an autoinducer in bacterial quorum sensing. This compound facilitates communication among bacteria, influencing various biological processes such as biofilm formation, virulence, and gene expression. Recent studies have highlighted its potential applications in vaccine development and plant defense mechanisms.

Quorum Sensing and Bacterial Communication

C8-HSL is primarily produced by Gram-negative bacteria and serves as a signaling molecule in quorum sensing systems. In Burkholderia cepacia, for example, the CepR-CepI system regulates the biosynthesis of siderophores and extracellular proteases, with C8-HSL playing a crucial role in these processes . The ability of C8-HSL to mediate communication among bacterial populations underlines its importance in microbial ecology.

Table 1: Quorum Sensing Systems Involving C8-HSL

| Bacteria | Quorum Sensing System | Functionality |

|---|---|---|

| Burkholderia cepacia | CepR-CepI | Regulates ornibactin production |

| Gloeothece PCC6909 | Unknown | C8-HSL production and response |

| Citrobacter freundii | Multi-AHL production | Involved in carbon metabolism |

Immunogenic Properties and Vaccine Applications

Recent research has explored the immunogenic potential of C8-HSL microparticles (MPs) as vaccine adjuvants. A study demonstrated that these MPs elicited immune responses comparable to FDA-approved adjuvants like alum and MF59 when tested with various bacterial antigens . The formulation of C8-HSL MPs showed promising results in enhancing the immunogenicity of vaccines against diseases such as measles and Zika virus.

Case Study: Immunogenicity of C8-HSL MPs

- Objective: Evaluate C8-HSL MPs as adjuvants.

- Methodology: Microparticles were formulated using a double-emulsion method and tested for their ability to stimulate nitric oxide (NOˑ) release from dendritic cells.

- Results: C8-HSL MPs significantly increased NOˑ release, indicating a robust immune response. This response was comparable to established adjuvants, suggesting potential for use in vaccine formulations.

Interaction with Plant Systems

Emerging evidence indicates that C8-HSL can influence plant growth and defense mechanisms. Studies have shown that N-acyl-homoserine lactones (AHLs), including C8-HSL, can prime plant defenses against pathogens by modulating hormonal pathways such as salicylic acid (SA) and jasmonic acid (JA) . This interaction highlights the role of bacterial signaling molecules in plant-microbe interactions.

Table 2: Effects of C8-HSL on Plant Defense Mechanisms

| Plant Species | Pathogen | Mechanism of Action |

|---|---|---|

| Arabidopsis thaliana | Pseudomonas syringae | Priming SA pathway |

| Chinese cabbage | Pectobacterium carotovorum | Priming JA pathway |

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305072 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147852-84-4 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147852-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.